2-(6-Ethoxy-4-methylquinazolin-2-ylamino)quinazolin-4-ol
Description
2-(6-Ethoxy-4-methylquinazolin-2-ylamino)quinazolin-4-ol is a quinazoline derivative featuring dual quinazoline cores. The compound is characterized by:
- 4-Methyl group: Stabilizes the quinazoline core, influencing electronic and steric properties.
- Quinazolin-4-ol backbone: Imparts hydrogen-bonding capabilities for target recognition .
Modifications at the 6-position (e.g., ethoxy) are hypothesized to optimize binding affinity and selectivity.
Properties
CAS No. |
263746-99-2 |
|---|---|
Molecular Formula |
C19H17N5O2 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-3H-quinazolin-4-one |
InChI |
InChI=1S/C19H17N5O2/c1-3-26-12-8-9-16-14(10-12)11(2)20-18(22-16)24-19-21-15-7-5-4-6-13(15)17(25)23-19/h4-10H,3H2,1-2H3,(H2,20,21,22,23,24,25) |
InChI Key |
LJULQZCTWLGECQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(N=C(N=C2C=C1)NC3=NC4=CC=CC=C4C(=O)N3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-ethoxy-4-methyl-2-quinazolinyl)amino]-4-quinazolinol typically involves multi-step organic reactions. One common method includes the condensation of 6-ethoxy-4-methyl-2-quinazolinamine with 4-hydroxyquinazoline under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[(6-ethoxy-4-methyl-2-quinazolinyl)amino]-4-quinazolinol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinazoline ring, using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
2-[(6-ethoxy-4-methyl-2-quinazolinyl)amino]-4-quinazolinol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(6-ethoxy-4-methyl-2-quinazolinyl)amino]-4-quinazolinol involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The table below compares key structural and functional attributes of related quinazoline derivatives:
Key Observations:
- Substitution at Position 6: Ethoxy vs. Bromo: Enhances electrophilicity for Suzuki couplings but may reduce solubility .
- Core Structure :
G-Quadruplex Stabilization
- 2-(4-Me-QA)quinazolin-4-ol : Demonstrated moderate G4 stabilization in Thioflavin T displacement assays, attributed to planar quinazoline cores interacting with G4 loops .
- Target Compound : The 6-ethoxy group may enhance stacking interactions with G4 quartets, though experimental validation is required.
Kinase Inhibition
- 6-Bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine : Inhibits CDC2-like kinases (IC₅₀ < 100 nM) via ATP-binding pocket competition . Ethoxy substitution in the target compound might reduce kinase affinity due to steric hindrance.
Analgesic Activity
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